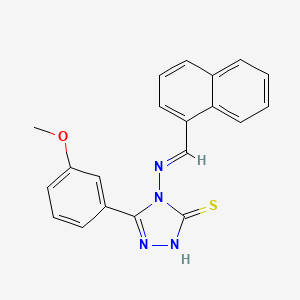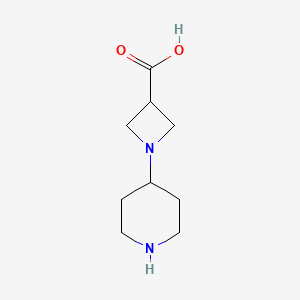![molecular formula C24H21ClN2O4 B12049271 [3-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate CAS No. 477728-96-4](/img/structure/B12049271.png)
[3-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate is an organic compound with potential applications in various fields of scientific research. This compound features a complex structure with multiple functional groups, making it an interesting subject for chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [3-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate typically involves multi-step organic reactions. The process begins with the preparation of the intermediate compounds, such as 4-propoxybenzoyl hydrazine and 4-chlorobenzoic acid. These intermediates are then subjected to a condensation reaction under controlled conditions to form the final product. Common reagents used in these reactions include hydrazine hydrate, propyl bromide, and various catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
[3-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the aromatic rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [3-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition. Its unique structure allows it to bind to specific enzymes, making it a valuable tool for investigating biochemical pathways and mechanisms.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific diseases, particularly those involving enzyme inhibition or modulation.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymer synthesis.
Wirkmechanismus
The mechanism of action of [3-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and target molecule.
Eigenschaften
CAS-Nummer |
477728-96-4 |
|---|---|
Molekularformel |
C24H21ClN2O4 |
Molekulargewicht |
436.9 g/mol |
IUPAC-Name |
[3-[(E)-[(4-propoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C24H21ClN2O4/c1-2-14-30-21-12-8-18(9-13-21)23(28)27-26-16-17-4-3-5-22(15-17)31-24(29)19-6-10-20(25)11-7-19/h3-13,15-16H,2,14H2,1H3,(H,27,28)/b26-16+ |
InChI-Schlüssel |
XRIAINNCRGICCR-WGOQTCKBSA-N |
Isomerische SMILES |
CCCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
CCCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=CC=C2)OC(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![9-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide](/img/structure/B12049192.png)



![Thieno[3,2-b]furan-5-ylmethanamine](/img/structure/B12049207.png)
![2-[[3-(4-ethoxyphenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12049212.png)


![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-1-(4-methoxyphenyl)ethylidene]propanohydrazide](/img/structure/B12049229.png)
![N-[(2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-N-methylamine](/img/structure/B12049237.png)
![N-(3,4-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12049255.png)

